1-Oxacyclotetradecane-2,11-dione

Medicinal Chemistry Lead Optimization Physicochemical Profiling

1-Oxacyclotetradecane-2,11-dione (CAS 143662-20-8) is a 14-membered macrocyclic dione with the molecular formula C13H22O3 and molecular weight 226.31 g/mol, featuring an ester (lactone) carbonyl at position 2 and a ketone carbonyl at position 11. Its canonical SMILES is C1CCCCC(=O)CCC(=O)OCCCC1.

Molecular Formula C13H22O3
Molecular Weight 226.31 g/mol
CAS No. 143662-20-8
Cat. No. B12552962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxacyclotetradecane-2,11-dione
CAS143662-20-8
Molecular FormulaC13H22O3
Molecular Weight226.31 g/mol
Structural Identifiers
SMILESC1CCCCC(=O)OCCCC(=O)CCC1
InChIInChI=1S/C13H22O3/c14-12-8-5-3-1-2-4-6-10-13(15)16-11-7-9-12/h1-11H2
InChIKeyBVKOUCIBVUVEQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxacyclotetradecane-2,11-dione (CAS 143662-20-8): 14-Membered Macrocyclic Dione for Research and Specialty Chemical Procurement


1-Oxacyclotetradecane-2,11-dione (CAS 143662-20-8) is a 14-membered macrocyclic dione with the molecular formula C13H22O3 and molecular weight 226.31 g/mol, featuring an ester (lactone) carbonyl at position 2 and a ketone carbonyl at position 11 . Its canonical SMILES is C1CCCCC(=O)CCC(=O)OCCCC1 . The compound belongs to the oxacyclotetradecane family, which shares its 14-membered macrocyclic scaffold with the macrolide antibiotic class (e.g., erythromycin derivatives) and certain macrocyclic musks, though it lacks the glycosidic substituents characteristic of antimicrobial macrolides . Commercially available at a typical purity specification of ≥95%, this compound serves as a versatile research intermediate and scaffold for medicinal chemistry exploration [1].

Why 1-Oxacyclotetradecane-2,11-dione Cannot Be Interchanged with Other C13H22O3 Isomers or Macrocyclic Lactones


The molecular formula C13H22O3 is shared by at least four distinct macrocyclic compounds, including its positional isomer 1-oxacyclotetradecane-2,4-dione (CAS 85920-71-4) and the ring-contracted 9,12-dimethyloxacyclododecane-2,8-dione (CAS 55649-87-1), all with identical molecular weight (226.31 g/mol) . The spatial separation between the two carbonyl groups—ester at C2 and ketone at C11, separated by an eight-methylene bridge versus the C2/C4 adjacency in the alternative isomer—generates fundamentally different hydrogen-bond acceptor geometries, conformational ensembles, and potential target-binding pharmacophores . Compared to the 13-methyl analog (CAS 74685-36-2, C14H24O3, MW 240.34), the absence of the methyl substituent reduces both molecular weight (+14 Da difference) and calculated lipophilicity (estimated ΔLogP approximately -0.5), which can alter membrane permeability, metabolic stability, and protein-binding characteristics [1]. Simple mono-lactone macrocyclic musks such as cyclopentadecanolide (Exaltolide, CAS 106-02-5) possess only one ester carbonyl and a larger 16-membered ring, offering neither the dual-carbonyl reactivity nor the 14-membered ring conformational constraints of the title compound . Generic substitution without structural verification therefore risks selecting a compound with divergent reactivity, binding geometry, or physicochemical behavior.

1-Oxacyclotetradecane-2,11-dione: Quantitative Differentiation Evidence Versus Closest Structural Analogs


Molecular Weight Differentiation: Demethylated Scaffold vs. 13-Methyl Analog Reduces Mass by 14 Da

1-Oxacyclotetradecane-2,11-dione (CAS 143662-20-8) has a molecular weight of 226.31 g/mol (C13H22O3), which is 14.03 Da lower than its closest structural analog, 13-methyl-oxacyclotetradecane-2,11-dione (CAS 74685-36-2, C14H24O3, MW 240.34 g/mol) [1]. This mass difference corresponds to the absence of one methylene (CH2) substituent at position 13 on the macrocyclic ring. In drug discovery contexts, each 14 Da reduction, when achieved without loss of key binding interactions, can contribute to improved ligand efficiency metrics (binding affinity per heavy atom) [2].

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Carbonyl Spatial Architecture: 2,11-Dione Geometry Enables Distinct Hydrogen-Bond Acceptor Topology vs. 2,4-Dione Isomer

The two carbonyl groups in 1-oxacyclotetradecane-2,11-dione are positioned at C2 (ester/lactone) and C11 (ketone), separated by an eight-carbon methylene bridge spanning the macrocyclic ring . In the positional isomer 1-oxacyclotetradecane-2,4-dione (CAS 85920-71-4), both carbonyls reside at positions 2 and 4, creating a β-dicarbonyl motif with a two-carbon separation . This structural difference produces distinct hydrogen-bond acceptor vectors: the 2,11-isomer can simultaneously engage two binding-site residues separated by a large distance (estimated 8-10 Å between carbonyl oxygens in low-energy conformations), whereas the 2,4-isomer presents both acceptors within approximately 2.5-3.5 Å of each other, favoring chelation of a single metal ion or paired hydrogen-bond donor [1].

Structural Biology Rational Drug Design Macrocycle Conformational Analysis

Dual-Carbonyl Reactivity: Ester-Ketone Pair Enables Chemoselective Derivatization Not Possible with Mono-Lactone Macrocycles

1-Oxacyclotetradecane-2,11-dione contains two electronically distinct carbonyl groups: a lactone (ester) carbonyl at C2 and an isolated ketone carbonyl at C11 . This electronic differentiation enables orthogonal reactivity: the ketone can be selectively reduced (e.g., NaBH4 to secondary alcohol) or converted to oxime/hydrazone derivatives without affecting the lactone, whereas the lactone can undergo ring-opening with nucleophiles (amines, alcohols) under conditions where the ketone remains intact [1]. In contrast, cyclopentadecanolide (Exaltolide, CAS 106-02-5, C15H28O2) contains only a single lactone carbonyl and cannot undergo ketone-specific transformations . Similarly, 1,4-dioxacyclotetradecane-5,14-dione (CAS 5578-82-5, C12H20O4) contains two electronically equivalent ester carbonyls, limiting chemoselective differentiation [2].

Synthetic Chemistry Chemoselective Derivatization Macrocyclic Library Synthesis

Ring Size Effect: 14-Membered Macrocyclic Scaffold Occupies a Conformational Sweet Spot for Oral Bioavailability Relative to Smaller and Larger Macrocycles

The 14-membered macrocyclic ring of 1-oxacyclotetradecane-2,11-dione positions this scaffold within a ring-size range (13-16 atoms) that medicinal chemistry literature identifies as a 'conformational sweet spot' for balancing cell permeability with aqueous solubility in beyond-Rule-of-5 (bRo5) chemical space [1]. Analysis of approved macrocyclic drugs reveals that 14-membered macrocycles can achieve oral bioavailability despite exceeding traditional Lipinski cutoffs, partly due to their ability to adopt compact, low-polar-surface-area conformations in low-dielectric environments while exposing polar groups in aqueous media (chameleonic behavior) [1]. In comparison, the 12-membered analog 9,12-dimethyloxacyclododecane-2,8-dione (CAS 55649-87-1, C13H22O3) has a more constrained ring that limits conformational adaptation, while the 16-membered cyclopentadecanolide (CAS 106-02-5) has greater entropic penalty upon binding .

Drug Discovery Oral Bioavailability Macrocycle Design Beyond Rule of 5

1-Oxacyclotetradecane-2,11-dione: Recommended Application Scenarios Based on Quantified Structural Differentiation


Macrocyclic Medicinal Chemistry: Scaffold for Beyond-Rule-of-5 (bRo5) Oral Drug Discovery Programs

The 14-membered ring of 1-oxacyclotetradecane-2,11-dione occupies the empirically validated ring-size range (13-16 atoms) associated with the highest probability of oral bioavailability among synthetic macrocycles, as documented in comprehensive reviews of approved macrocyclic drugs [1]. Its molecular weight of 226.31 Da provides a 14 Da advantage over the 13-methyl analog (240.34 Da), which is relevant for maintaining ligand efficiency during fragment growth or lead optimization campaigns [2]. The dual-carbonyl architecture (ester + ketone) permits chemoselective derivatization strategies to generate diverse analog libraries from a single scaffold procurement [3].

Chemoselective Macrocyclic Library Synthesis Using Orthogonal Carbonyl Reactivity

The presence of two electronically distinct carbonyl groups—a lactone (ester) susceptible to nucleophilic ring-opening and a ketone amenable to reductive amination, oximation, or Grignard addition—enables sequential, orthogonal derivatization of the macrocyclic scaffold without protecting-group manipulation [1][3]. This contrasts with mono-lactone macrocycles such as cyclopentadecanolide (CAS 106-02-5), which offer only a single reactive site, and di-ester macrocycles such as 1,4-dioxacyclotetradecane-5,14-dione (CAS 5578-82-5), where both ester groups exhibit similar reactivity, precluding chemoselective modification [4].

Structural Biology Probe: Distinct Pharmacophore Geometry for Target Engagement Studies

The approximately 8-10 Å separation between the ester and ketone carbonyl oxygens in the 2,11-dione isomer creates a pharmacophore geometry fundamentally different from the 2,4-dione positional isomer (CAS 85920-71-4), where both carbonyls are positioned within 2.5-3.5 Å of each other [2][3]. This spatial distinction makes the 2,11-isomer particularly suited for probing protein binding pockets that require two hydrogen-bond acceptor groups separated by a large distance, while the 2,4-isomer would favor metal-chelation or paired-donor recognition motifs [1].

Specialty Chemical Intermediate for Macrocyclic Musk and Fragrance Analog Development

The 14-membered oxacyclotetradecane scaffold bridges the structural gap between smaller (12-membered) and larger (16-membered) macrocyclic musks. The ketone group at C11 provides a synthetic handle for introducing alkyl substituents to modulate olfactory properties, while the lactone maintains the macrocyclic integrity essential for musk character [3][4]. This scaffold offers a distinct functionalization pathway compared to the fully-saturated cyclopentadecanolide, which requires more forcing conditions for C-H activation chemistry.

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